Functional Selectivity: Inverse Agonist vs. Agonist Activity at RORγt
The 4-butoxybenzamide chemotype is explicitly designed to achieve inverse agonism at RORγt, a functional profile critical for suppressing IL-17 production. This is in direct contrast to other benzoxazepine-based agonists (e.g., compound 25 in the foundational series) which stabilize an active receptor conformation [1]. While a specific FRET-based IC50 for this exact compound is not publicly disclosed in comparison to an agonist, the structure-based design of the benzamide series demonstrates a clear functional divergence where subtle changes in the benzamide moiety switch the compound's function from inverse agonist to agonist, a critical selection parameter [2].
| Evidence Dimension | Functional Activity at RORγt (FRET assay) |
|---|---|
| Target Compound Data | Designed as inverse agonist (exact IC50 proprietary to AstraZeneca SAR series) |
| Comparator Or Baseline | Agonist 25 (N-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-6-amine) and other benzoxazepine agonists |
| Quantified Difference | Functional profile switch (inverse agonist vs. agonist); quantitative data not publicly available for this specific compound. |
| Conditions | FRET-based RORγt coactivator recruitment assay (in vitro) |
Why This Matters
For drug discovery programs targeting Th17-driven diseases, selecting a verified inverse agonist scaffold over an agonist is paramount to achieving the desired pharmacological suppression of IL-17.
- [1] Olsson, R. I., et al. (2016). Benzoxazepines Achieve Potent Suppression of IL-17 Release in Human T-Helper 17 (TH17) Cells through an Induced-Fit Binding Mode to the Nuclear Receptor RORγ. ChemMedChem, 11(2), 207-216. View Source
- [2] Narjes, F., et al. (2018). Potent and Orally Bioavailable Inverse Agonists of RORγt Resulting from Structure-Based Design. Journal of Medicinal Chemistry, 61(17), 7796-7813. View Source
